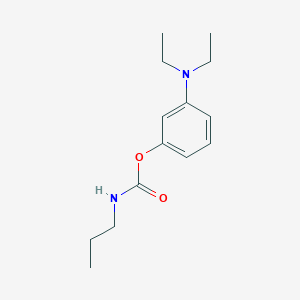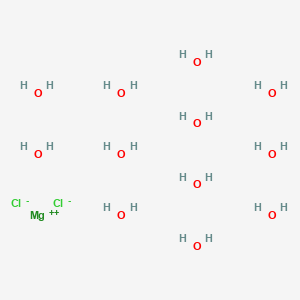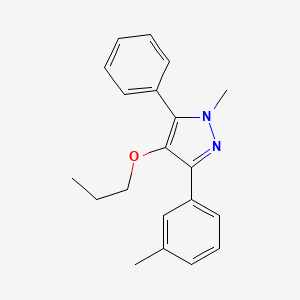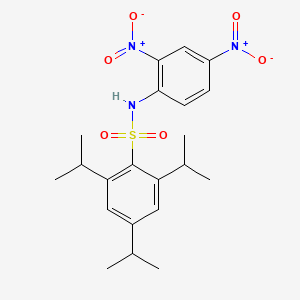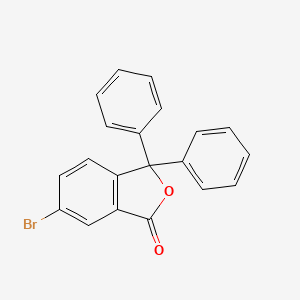
6-Bromo-3,3-diphenyl-2-benzofuran-1(3H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Bromo-3,3-diphenyl-2-benzofuran-1(3H)-one is an organic compound that belongs to the class of benzofurans Benzofurans are known for their diverse biological activities and are often used in medicinal chemistry for drug development
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-3,3-diphenyl-2-benzofuran-1(3H)-one typically involves the bromination of a precursor benzofuran compound. One common method is the electrophilic aromatic substitution reaction, where a bromine source (such as bromine or N-bromosuccinimide) is used in the presence of a catalyst or under specific reaction conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the synthetic route for large-scale production. This could include using more efficient catalysts, optimizing reaction temperatures and times, and ensuring the purity of the final product through various purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions
6-Bromo-3,3-diphenyl-2-benzofuran-1(3H)-one can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove the bromine atom or to reduce other functional groups within the molecule.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or carboxylic acid, while substitution could introduce a new functional group in place of the bromine atom.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a lead compound for drug development, particularly in the design of new pharmaceuticals.
Wirkmechanismus
The mechanism of action of 6-Bromo-3,3-diphenyl-2-benzofuran-1(3H)-one would depend on its specific application. In a biological context, it might interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The presence of the bromine atom and phenyl groups could influence its binding affinity and specificity for these targets.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3,3-Diphenyl-2-benzofuran-1(3H)-one: Lacks the bromine atom, which might result in different chemical reactivity and biological activity.
6-Chloro-3,3-diphenyl-2-benzofuran-1(3H)-one: Similar structure but with a chlorine atom instead of bromine, which could affect its properties.
6-Fluoro-3,3-diphenyl-2-benzofuran-1(3H)-one: Contains a fluorine atom, potentially leading to different interactions and stability.
Uniqueness
The presence of the bromine atom in 6-Bromo-3,3-diphenyl-2-benzofuran-1(3H)-one can significantly influence its chemical and biological properties. Bromine is larger and more polarizable than chlorine or fluorine, which can affect the compound’s reactivity and interactions with other molecules.
Eigenschaften
CAS-Nummer |
60573-65-1 |
|---|---|
Molekularformel |
C20H13BrO2 |
Molekulargewicht |
365.2 g/mol |
IUPAC-Name |
6-bromo-3,3-diphenyl-2-benzofuran-1-one |
InChI |
InChI=1S/C20H13BrO2/c21-16-11-12-18-17(13-16)19(22)23-20(18,14-7-3-1-4-8-14)15-9-5-2-6-10-15/h1-13H |
InChI-Schlüssel |
YZMJLJWCRFJSLM-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C2(C3=C(C=C(C=C3)Br)C(=O)O2)C4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Cycloprop[a]indene, 1,1a,6,6a-tetrahydro-6,6-dimethyl-1a-phenyl-](/img/structure/B14606531.png)
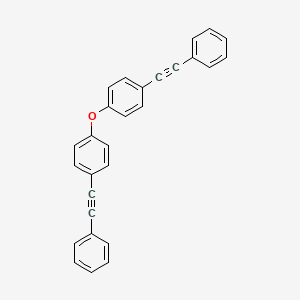
![Benzenamine, 2-[(3-phenyl-2-propynyl)thio]-](/img/structure/B14606544.png)



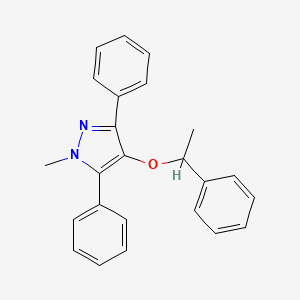
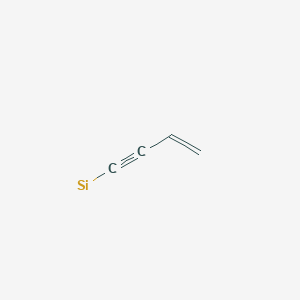
![Acetamide, N-ethyl-N-[(2-methyl-3-pyridinyl)methyl]-](/img/structure/B14606573.png)
